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Compound of Interest

Compound Name: Piprofurol

Cat. No.: B1677954

A Note on the Topic: Initial searches for "Piprofurol” did not yield information on a known
chemical entity. Given the detailed nature of the request for a physicochemical profile typical for
a pharmaceutical agent, and the phonetic similarity, this guide will focus on Propofol. Propofol
(2,6-diisopropylphenol) is a widely used intravenous anesthetic, and its characterization serves
as an excellent model for the principles requested.

Audience: This document is intended for researchers, scientists, and drug development
professionals who require a comprehensive understanding of the physicochemical properties of
Propofol.

Introduction

Propofol is a short-acting hypnotic agent administered intravenously for the induction and
maintenance of general anesthesia, procedural sedation, and sedation for mechanically
ventilated adults.[1][2][3] Its efficacy and safety are intrinsically linked to its physicochemical
properties, which dictate its formulation, pharmacokinetic profile, and interaction with biological
systems. This guide provides a detailed overview of these core characteristics, the
experimental methods used to determine them, and a logical workflow for such a
characterization process.

Chemical Identity

A precise understanding of the molecule's identity is the foundation of its physicochemical
characterization.
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Identifier Value

IUPAC Name 2,6-di(propan-2-yl)phenol[1][2][4]

Other Names 2,6-Diisopropylphenol[1][2][5]

CAS Number 2078-54-8[1][2][4][6]

Chemical Formula C12H180[2][4][5]1[71[8]

Molecular Weight 178.27 g/mol [1][9]

InChl Key OLBCVFGFOZPWHH-UHFFFAOY SA-N[1][4]

Physicochemical Properties

The key physicochemical parameters of Propofol are summarized below. These values are

critical for formulation science, as they explain why Propofol, a highly lipophilic compound, is

formulated as an oil-in-water emulsion.[2][10][11]

Property Value Reference
Melting Point 18 °C [1][6][12]

Boiling Point 256 °C (at 764 mmHgQ) [11161[12]

Water Solubility 124 mg/L [1][13]

Solubility in Organic Solvents Soluble in alcohol and toluene [1]

pKa 11.0-11.1 [1][14][15][16][17]
LogP (Octanol-Water) 3.79 [1][13]

Experimental Protocols

The following sections detail the standard methodologies for determining the physicochemical

properties listed above.

Melting Point Determination (Capillary Method)
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The melting point provides a quick assessment of a compound's purity, with pure substances
exhibiting a sharp melting range.[18]

 Principle: A small, powdered sample is heated at a controlled rate, and the temperature
range over which it transitions from a solid to a liquid is observed.[19]

o Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or similar device) and glass
capillary tubes.[18]

e Procedure:

o A small amount of dry, crystalline Propofol is introduced into a capillary tube, which is
sealed at one end.[20]

o The sample is packed down to a height of 2-3 mm by tapping or dropping the tube through
a long glass pipe.[20]

o The capillary tube is placed in the heating block of the apparatus.[19][20]

o Arapid heating phase is used to approach the approximate melting point, followed by a
slow heating rate (1-2 °C/minute) near the melting point to ensure accuracy.[18]

o The temperature at which the first drop of liquid appears (onset) and the temperature at
which the last crystal melts (completion) are recorded as the melting range.[18]

Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard"” for determining the equilibrium
solubility of a compound in a given solvent.[21][22][23]

e Principle: An excess amount of the solute is agitated in a solvent for an extended period until
the solution is saturated and equilibrium is reached between the dissolved and undissolved
solute.

o Apparatus: A constant temperature shaker bath, centrifuge or filtration apparatus (e.g.,
syringe filters), and a quantitative analytical instrument such as HPLC-UV.

e Procedure:
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o Add an excess of solid Propofol to a vial containing the solvent of interest (e.g., purified
water, pH 7.4 buffer). The excess solid should be clearly visible.[23]

o Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g.,
25 °C or 37 °C).

o Agitate the vials for a sufficient duration (typically 24-48 hours) to ensure equilibrium is
reached.[24][25]

o After agitation, allow the vials to stand to let the undissolved solid settle.

o Carefully withdraw an aliquot of the supernatant and separate the liquid from any
remaining solid particles by centrifugation or filtration.[26]

o Quantify the concentration of Propofol in the clear filtrate using a validated analytical
method.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the ionization constant
(pKa) of acidic or basic compounds.[27][28]

 Principle: A solution of the compound is titrated with a standardized acid or base. The pH of
the solution is monitored throughout the titration, and the pKa is determined from the
resulting pH vs. titrant volume curve.[27][29]

o Apparatus: A calibrated pH meter with an electrode, a magnetic stirrer, and a precision
burette.

e Procedure:
o Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[29]

o Dissolve a precisely weighed amount of Propofol in a suitable solvent. Since Propofol is a
weak acid, a standardized base (e.g., 0.1 M NaOH) is used as the titrant.[16][29]

o Immerse the pH electrode in the solution and begin stirring.
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o Add the titrant in small, precise increments, allowing the pH reading to stabilize after each
addition.[29]

o Record the pH and the volume of titrant added.

o The pKa is equal to the pH at the half-equivalence point, which is the point where half of
the acid has been neutralized by the base.[29] This point corresponds to the inflection
point of the titration curve.[28]

LogP Determination (Shake-Flask Method)

This classic method directly measures the partitioning of a compound between two immiscible
liquid phases, typically n-octanol and water.[21][30]

e Principle: The compound is allowed to partition between n-octanol and water until equilibrium
is reached. The ratio of its concentration in the two phases gives the partition coefficient (P).
LogP is the base-10 logarithm of this value.

o Apparatus: Separatory funnels or vials with screw caps, a mechanical shaker, and a
quantitative analytical instrument (e.g., HPLC-UV).

e Procedure:

o Pre-saturate the n-octanol with water and the water with n-octanol to ensure
thermodynamic equilibrium.[22]

o Prepare a solution of Propofol at a known concentration in one of the phases.
o Add known volumes of the n-octanol and water phases to a vial.

o Add the Propofol solution and shake the vial vigorously for a set period (e.g., 1-2 hours) to
facilitate partitioning.

o Allow the two phases to separate completely, using centrifugation if an emulsion forms.

o Carefully sample each phase and determine the concentration of Propofol in both the n-
octanol and aqueous layers.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.creative-bioarray.com/support/protocol-for-determining-pka-using-potentiometric-titration.htm
https://www.creative-bioarray.com/support/protocol-for-determining-pka-using-potentiometric-titration.htm
https://dergipark.org.tr/en/download/article-file/3684876
https://encyclopedia.pub/entry/26444
https://www.cambridgemedchemconsulting.com/DDResources/Physiochem/logD.html
https://www.protocols.io/view/logp-logd-shake-flask-method-e6nvw14kdlmk/v1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677954?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

o Calculate P = [Concentration in octanol] / [Concentration in water].
o Calculate LogP = log1o(P).

Mandatory Visualization: Workflow Diagram

The following diagram, rendered using DOT language, illustrates the logical relationship and
workflow between the key experimental procedures for the physicochemical characterization of

an API.
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Caption: Experimental workflow for API physicochemical characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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